N-(4-amino-2-methylphenyl)benzamide
Overview
Description
N-(4-amino-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H14N2O It is a derivative of benzamide, where the benzamide moiety is substituted with a 4-amino-2-methylphenyl group
Mechanism of Action
Target of Action
N-(4-amino-2-methylphenyl)benzamide is a crucial building block of many drug candidates . .
Mode of Action
It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in the diamine are in different chemical environments, leading to the coexistence of parallel monoacylation by-products and consecutive diacylation by-products .
Biochemical Pathways
It is known to be a crucial raw material and intermediate in the synthesis of many drug candidates .
Pharmacokinetics
It is known that the compound has a molecular weight of 22627 , which may influence its bioavailability.
Result of Action
It is known that the compound is a crucial building block in the synthesis of many drug candidates .
Action Environment
It is known that an increase in temperature from 30 to 70°c led to the enhancement of n-(3-amino-4-methylphenyl)benzamide production from about 42 to 76% at a residence time of 420s .
Biochemical Analysis
Biochemical Properties
N-(4-amino-2-methylphenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the acylation process, such as benzoic anhydride . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, which can alter the enzyme’s activity and lead to changes in metabolic pathways.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound may affect the acylation process by interacting with enzymes such as benzoic anhydride , leading to changes in the production of acylated products.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-amino-2-methylphenyl)benzamide can be synthesized through the acylation of 4-amino-2-methylaniline with benzoyl chloride. The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process requires careful control of reaction conditions to achieve selective monoacylation, as the presence of two amine groups in different chemical environments can lead to the formation of by-products .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control of reaction parameters, leading to higher yields and selectivity. For example, a continuous flow process using 4-methylbenzene-1,3-diamine and benzoic anhydride has been developed, achieving a yield of 85.7% within 10 minutes .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(4-amino-2-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-(4-amino-2-methylphenyl)benzamide can be compared with other similar compounds such as:
N-(3-amino-4-methylphenyl)benzamide: This compound has a similar structure but with the amino group in a different position, leading to different chemical and biological properties.
4-amino-N-(2-methylphenyl)benzamide: Another structural isomer with the amino group in a different position, affecting its reactivity and applications.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDOSEUNJLCDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390552 | |
Record name | N-(4-amino-2-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104478-99-1 | |
Record name | N-(4-Amino-2-methylphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104478-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-amino-2-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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